molecular formula C18H21N3O3S B2748414 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 681265-37-2

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2748414
CAS No.: 681265-37-2
M. Wt: 359.44
InChI Key: HTAGSZAVVFCULW-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Design and Synthesis of Anti-inflammatory-Antimicrobial Agents : A study focused on synthesizing derivatives of 1H-pyrazole, which included a similar structure to the specified compound, for potential use as anti-inflammatory and antimicrobial agents. The compounds showed promising results, with one specific compound demonstrating significant anti-inflammatory and antimicrobial activity without ulcerogenic effects (Bekhit & Fahmy, 2003).

  • Antimicrobial Activities of Pyrazole Derivatives : Another research synthesized various pyrazole derivatives and evaluated their antibacterial and antifungal activities. The findings suggested that some of these compounds were potent antibacterial agents, with activities comparable to standard drugs (Hafez, Alshammari, & El-Gazzar, 2015).

  • In Vitro Antimicrobial Activity of Pyrazolyl-1-carboxamide Derivatives : Research on pyrazole-1-carboxamides revealed that they have significant antimicrobial activities. These compounds were synthesized and tested against various microorganisms, demonstrating their potential as antimicrobial agents (Sharshira & Hamada, 2011).

Anti-HIV and Antitumor Activity

  • Anti-HIV-1 Screening : A study on N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides showed significant potential in anti-HIV-1 activity. Some compounds exhibited potent activity with low toxicity, highlighting their potential in HIV treatment (Aslam et al., 2014).

  • Tumor Cell Growth Inhibitory Activity : Research into 1H-benzofuro[3,2-c]pyrazole derivatives, which are structurally related, indicated their potential as antitumor agents. The study found that these derivatives had significant inhibitory effects on various tumor cell lines, suggesting their utility in cancer treatment (Cui, Tang, Zhang, & Liu, 2019).

Other Applications

  • Synthesis of Heterocyclic Compounds : Research involving the synthesis of thieno[3,2-c]pyrazole derivative, a structural analog, demonstrated their potential for various biological applications. These compounds showed moderate to high antimicrobial activity against a range of microorganisms (Aly, 2016).

  • Antioxidant Activities : A study focusing on the synthesis of novel indane-amide substituted pyrazole, pyrimidine, and other derivatives explored their antioxidant activities. Some of these compounds showed promising antioxidant properties, indicating their potential therapeutic applications (Mohamed & El-Sayed, 2019).

  • Novel Optical Properties in Conducting Polymers : Research on 2,5-di(2-thienyl)pyrrole derivatives, which includes compounds similar in structure, revealed new optical properties in their conducting polymers. This suggests potential applications in materials science and engineering (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(13-7-3-1-4-8-13)19-17-15-11-25(23,24)12-16(15)20-21(17)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAGSZAVVFCULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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